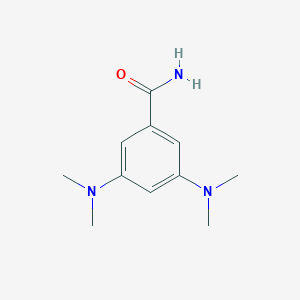

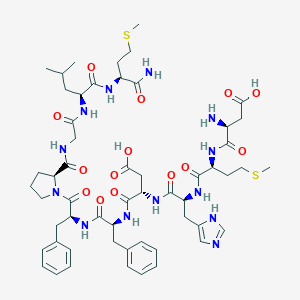

Ethyl N'-(5-amino-1-methyl-1H-pyrazole-4-carbonyl)acetohydrazonate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl N'-(5-amino-1-methyl-1H-pyrazole-4-carbonyl)acetohydrazonate is a chemical compound that has been synthesized and studied for its structural and chemical properties. This analysis covers aspects of its synthesis, molecular structure, chemical reactions, and properties.

Synthesis Analysis

The synthesis of similar compounds involves various chemical reactions and processes. For instance, the synthesis of ethyl 5-amino-1-[(5′-methyl-1′-t-butyl-4′-pyrazolyl)carbonyl]-3-methylthio-1H-pyrazole-4-carboxylate was achieved by treating a precursor with ethyl 2-cyano-3,3-dimethylthioacrylate (Minga, 2005).

Molecular Structure Analysis

The molecular structure of related compounds has been determined using methods like X-ray diffraction. For example, the structure of ethyl 5-amino-1-[(5′-methyl-1′- t-butyl-4′-pyrazolyl)carbonyl]-3-methylthio-1H-pyrazole-4-carboxylate was characterized revealing its monoclinic crystal structure (李明 et al., 2005).

Chemical Reactions and Properties

Chemical reactions of similar compounds show varied results based on the reactants used. For instance, the reaction of ethyl 3-amino-1H-pyrazole-4-carboxylate with acetic anhydride led to different acetylated products (Kusakiewicz-Dawid et al., 2007).

Physical Properties Analysis

The physical properties like crystal structure, density, and molecular weight have been studied in similar compounds, offering insights into their solid-state characteristics.

Chemical Properties Analysis

Chemical properties, such as reactivity and stability, are influenced by the molecular structure. For example, some pyrazole derivatives show fungicidal and plant growth regulation activities (Minga, 2005).

科学的研究の応用

Synthesis and Structural Analysis

The synthesis of novel pyrazole derivatives, including Ethyl N'-(5-amino-1-methyl-1H-pyrazole-4-carbonyl)acetohydrazonate, has been a focus in the field of heterocyclic chemistry due to their potential in various applications. One method for synthesizing new pyrazolo[3,4-b]pyridine products involves the condensation of pyrazole-5-amine derivatives with activated carbonyl groups. This process yields N-fused heterocycle products with good to excellent efficiencies, highlighting the compound's utility in generating structurally diverse heterocycles (Ghaedi et al., 2015).

Another significant aspect is the structural determination through crystallography, providing insights into the compound's molecular geometry. The synthesis and crystal structure of Ethyl 5-Amino-1-[(5′-methyl-1′-t-butyl-4′-pyrazolyl)carbonyl]-3-methylthio-1H-pyrazole-4-carboxylate, a compound closely related to Ethyl N'-(5-amino-1-methyl-1H-pyrazole-4-carbonyl)acetohydrazonate, have been detailed, revealing its potential in fungicidal and plant growth regulation activities (Minga, 2005).

Biological Activities

The exploration of biological activities is another critical application area. Ethyl N'-(5-amino-1-methyl-1H-pyrazole-4-carbonyl)acetohydrazonate derivatives have been synthesized and evaluated for various biological activities, including antimicrobial and anticancer properties. Novel pyrazole derivatives with oxa/thiadiazolyl, pyrazolyl moieties, and pyrazolo[4,3-d]-pyrimidine derivatives have been developed, showing high potential as antimicrobial and anticancer agents. Among these compounds, some exhibited higher anticancer activity compared to reference drugs, illustrating the compound's significant therapeutic potential (Hafez et al., 2016).

Corrosion Inhibition

Moreover, pyrazole derivatives have been identified as effective corrosion inhibitors for metals, an application of considerable industrial relevance. The derivatives demonstrate high efficiency in protecting metal surfaces against corrosion, attributed to their ability to form stable adsorbed layers on metal surfaces. This property is crucial for extending the lifespan of metal components in various industrial applications (Dohare et al., 2017).

特性

IUPAC Name |

ethyl (1E)-N-(5-amino-1-methylpyrazole-4-carbonyl)ethanehydrazonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N5O2/c1-4-16-6(2)12-13-9(15)7-5-11-14(3)8(7)10/h5H,4,10H2,1-3H3,(H,13,15)/b12-6+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKBDLUGBWAFBBL-WUXMJOGZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=NNC(=O)C1=C(N(N=C1)C)N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCO/C(=N/NC(=O)C1=C(N(N=C1)C)N)/C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl N-[(5-amino-1-methyl-1H-pyrazol-4-yl)-carbonyl]ethanehydrazonoate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。